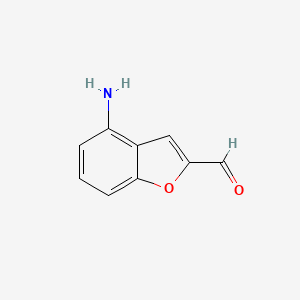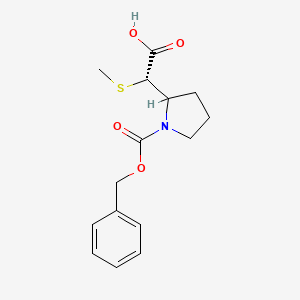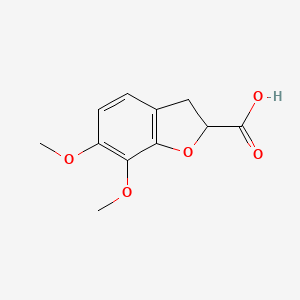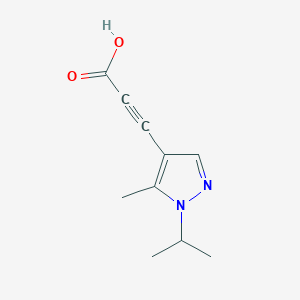
3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting compounds due to their structural properties and tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid involves several steps. One common method includes the reaction of 1-isopropyl-5-methyl-1H-pyrazole with propiolic acid under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the reaction
Chemical Reactions Analysis
3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and medicinal chemistry . It is used as a starting material for the synthesis of more complex heterocyclic systems, which have relevance in the pharmaceutical industry . Additionally, its unique structural properties make it a valuable compound for studying tautomerism and reactivity in pyrazoles . In biology and medicine, derivatives of this compound may exhibit various biological activities, including antibacterial and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways . The compound’s pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function . The exact molecular targets and pathways depend on the specific derivatives and their applications in medicinal chemistry .
Comparison with Similar Compounds
3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid can be compared with other similar compounds, such as 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid and 3-(1-methyl-1H-pyrazol-4-yl)propionic acid . These compounds share similar structural features but differ in their substituents and reactivity. The uniqueness of this compound lies in its specific isopropyl and methyl substitutions, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(5-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)12-8(3)9(6-11-12)4-5-10(13)14/h6-7H,1-3H3,(H,13,14) |
InChI Key |
SWGZRPGGFHAIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


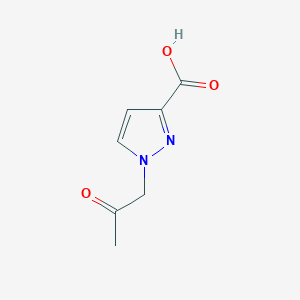

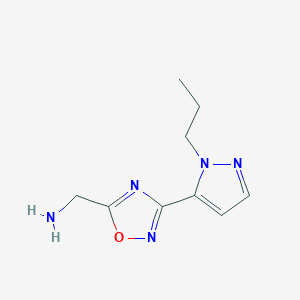
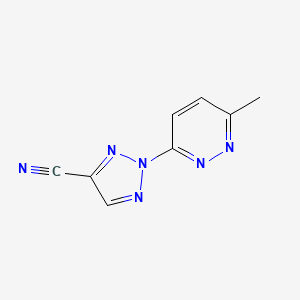
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)




